molecular formula C11H14F3N B12965989 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine

Katalognummer: B12965989
Molekulargewicht: 217.23 g/mol
InChI-Schlüssel: NZXGFXANNXIMTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an amine

Vorbereitungsmethoden

The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves the reaction of 3,5-dimethylphenylamine with a trifluoromethylating agent under controlled conditionsThe reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine include:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.

Eigenschaften

Molekularformel

C11H14F3N

Molekulargewicht

217.23 g/mol

IUPAC-Name

1-(3,5-dimethylphenyl)-2,2,2-trifluoro-N-methylethanamine

InChI

InChI=1S/C11H14F3N/c1-7-4-8(2)6-9(5-7)10(15-3)11(12,13)14/h4-6,10,15H,1-3H3

InChI-Schlüssel

NZXGFXANNXIMTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)NC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.